molecular formula C8H11ClO4 B13175339 Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13175339
M. Wt: 206.62 g/mol
InChI Key: CVGYTPUYAFRANY-UHFFFAOYSA-N
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Comparison with Similar Compounds

Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which may confer distinct chemical and biological properties .

Biological Activity

Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1691796-16-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its unique reactivity and biological activity. The molecular formula is C10H15ClO4C_{10}H_{15}ClO_{4} with a molecular weight of 234.68 g/mol. The compound's structure is characterized by the presence of a chlorine atom and a methoxy group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and esterification processes. A detailed synthetic route can be found in the supplementary materials from the Royal Society of Chemistry, which outlines the methodologies used to obtain this compound from simpler precursors .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT116) and pancreatic cancer cells (PANC-1). The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, this compound showed an IC50 value of approximately 0.54 μM against HCT116 cells .

The mechanism underlying the antitumor activity of this compound involves several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Induction of Apoptosis : this compound promotes apoptosis through the activation of pro-apoptotic proteins and modulation of mitochondrial membrane potential.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, leading to oxidative stress in cancer cells, which is known to trigger apoptotic pathways .

Case Studies

Case Study 1: Colorectal Cancer

A study conducted on HCT116 cells revealed that treatment with this compound resulted in:

  • Significant inhibition of cell proliferation.
  • Induction of apoptosis confirmed by flow cytometry analysis.
    The study concluded that this compound could serve as a promising lead for colorectal cancer therapy due to its potent cytotoxic effects .

Case Study 2: Pancreatic Cancer

In another investigation focused on pancreatic cancer models, this compound demonstrated:

  • A reduction in tumor growth in vivo.
  • Enhanced efficacy when combined with existing chemotherapeutic agents.
    These findings suggest that this compound may enhance therapeutic outcomes when used in combination therapies .

Comparative Biological Activity Table

Compound NameIC50 (μM)Cancer TypeMechanism of Action
Methyl 2-chloro-5-methoxy...0.54Colorectal (HCT116)Cell cycle arrest, apoptosis induction
Compound X0.35Pancreatic (PANC-1)ROS production, apoptosis
Compound Y0.50Gastric (AGS)PI3K/AKT/mTOR pathway modulation

Properties

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H11ClO4/c1-11-5-3-7(4-5)8(9,13-7)6(10)12-2/h5H,3-4H2,1-2H3

InChI Key

CVGYTPUYAFRANY-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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